2-(2-Bromophenyl)-1-isoindolinimine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11BrN2 |
|---|---|
Molecular Weight |
287.15g/mol |
IUPAC Name |
2-(2-bromophenyl)-3H-isoindol-1-imine |
InChI |
InChI=1S/C14H11BrN2/c15-12-7-3-4-8-13(12)17-9-10-5-1-2-6-11(10)14(17)16/h1-8,16H,9H2 |
InChI Key |
NLKAKCOMMNKCMO-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=CC=C3Br |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=CC=C3Br |
Origin of Product |
United States |
Contextualization Within Isoindolinimine Chemistry
The core of 2-(2-Bromophenyl)-1-isoindolinimine is the isoindolinimine scaffold, a nitrogen-containing heterocyclic system. Isoindolinimine derivatives are structurally related to the more widely studied isoindolinones, which are found in a variety of biologically active natural products and synthetic compounds. The defining feature of an isoindolinimine is the exocyclic imine group (=NH) at the 1-position, which imparts distinct chemical properties compared to the carbonyl group (C=O) of isoindolinones.
The synthesis of the isoindolinimine core can be approached through several methodologies, often involving the cyclization of precursors containing the necessary carbon and nitrogen framework. A common strategy involves the reaction of 2-cyanobenzaldehyde (B126161) with primary amines. oup.comresearchgate.net In the case of this compound, a plausible synthetic route would involve the condensation of 2-cyanobenzaldehyde with 2-bromoaniline (B46623). acs.org This reaction would form an initial Schiff base, which then undergoes an intramolecular cyclization to yield the target isoindolinimine.
Alternative synthetic strategies for related isoindolinone and iminoisoindoline structures have been reported, providing a broader context for potential synthetic routes to this compound. These methods often utilize transition metal catalysis to facilitate C-N bond formation.
| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product Class |
| 2-Formylbenzoic acid | Amines | Pd(OAc)2/HCOOH | N-substituted isoindolin-1-ones |
| N-Substituted benzamides | Allylic alcohols | Ruthenium catalyst, AgSbF6, Cu(OAc)2·H2O | 3-Substituted isoindolinones |
| 2-Halobenzonitriles | Ketones | KOtBu, then Cu(OAc)2 | Isoquinolones |
| 2-Halobenzonitriles | Vinyl Boronate | Palladium catalyst, then Platinum catalyst | 3,4-unsubstituted isoquinolin-1(2H)-ones |
The reactivity of the isoindolinimine moiety is of significant interest. The imine group can act as a nucleophile or be protonated, and it can participate in various cycloaddition and condensation reactions. The N-aryl substituent, in this case, the 2-bromophenyl group, is expected to significantly influence the electronic properties and steric environment of the isoindolinimine core, thereby modulating its reactivity and potential biological interactions.
Overview of Brominated Organic Compounds in Chemical Research
Direct Synthesis Approaches to this compound
The most straightforward method for the synthesis of this compound involves the direct condensation of appropriate precursors. This typically entails the reaction of o-phthalaldehyde (B127526) with 2-bromoaniline (B46623). This approach builds upon the well-established reaction between dialdehydes and primary amines to form heterocyclic products.
In a general sense, the reaction is believed to proceed via the initial formation of a Schiff base at one of the aldehyde groups, followed by an intramolecular cyclization and dehydration to yield the final isoindolinimine structure. Template condensation reactions, often utilizing metal ions, can also facilitate the formation of related macrocyclic structures derived from similar precursors like o-bromoaniline and phthalaldehyde, suggesting the feasibility of this direct condensation for the target molecule. researchgate.net The structural identity of this compound is confirmed by its entry in chemical databases like PubChem. nih.gov
Precursor-Based Synthetic Strategies
The construction of the this compound molecule relies on the strategic use of key precursors that form the isoindole core and introduce the N-aryl substituent.
o-Phthalaldehyde (OPA) is a cornerstone precursor for the synthesis of the isoindole nucleus. Its reaction with primary amines is a widely used method for derivatization and synthesis. pickeringlabs.compjsir.org In the absence of thiols, OPA readily condenses with primary amines to form isoindolin-1-imine compounds under mild, often aqueous, conditions. researchgate.net This reaction is fundamental to the direct synthesis approach mentioned previously.
The reaction mechanism has been a subject of study, with proposals suggesting that the deprotonated primary amino group is the reactive species. escholarship.org The process typically begins with the reaction of a primary amine with OPA to form an aminal, which then undergoes cyclization and elimination of water to yield the isoindolin-1-imine. researchgate.net The stability of the resulting isoindole ring can be influenced by the steric bulk of the N-substituent. nih.gov
Table 1: Synthesis of Isoindolinimines from o-Phthalaldehyde and Primary Amines
| Amine Reactant | Reaction Conditions | Key Findings | Reference |
| Primary alkyl amines | Mild aqueous conditions | Readily condenses to form isoindolin-1-imine compounds in the absence of thiol. | researchgate.net |
| Alanine (in the presence of thiol) | pH-dependent kinetics, maximum rate at pH 10-11 | The deprotonated amino group is the reactive species; supports a mechanism where the amine reacts first with OPA. | escholarship.org |
| Various primary amines (with ethanethiol) | Analytical conditions | The stability of the resulting isoindole derivative increases with the bulk of the N-substituent. | nih.gov |
The introduction of the 2-bromophenyl group is achieved by using 2-bromoaniline as the primary amine reactant. The presence of the halogen atom on the phenyl ring is a key structural feature. Synthetic strategies involving halogenated aryl compounds are common in the preparation of N-aryl heterocycles. mdpi.comnih.gov For instance, the condensation of N-Phenyl-o-phenylenediamine with halogen-substituted benzaldehydes is a high-yield route to 2-arylbenzimidazoles. mdpi.com
In a related context, copper-catalyzed methods have been developed for the synthesis of 3-methylene-2-arylisoindolin-1-ones starting from substrates like 2-bromo-N-(2-bromophenyl)benzamide. rsc.org This demonstrates the utility of halogenated phenyl groups as handles for cyclization and further functionalization in the synthesis of the broader isoindolinone/isoindolinimine family. The reactivity of the halogenated precursor is crucial, and its electronic properties can influence the course of the reaction.
Green Chemistry Principles in Isoindolinimine Synthesis
The principles of green chemistry, which advocate for waste prevention, high atom economy, and the use of safer solvents and catalysts, are increasingly being applied to the synthesis of heterocyclic compounds. organic-chemistry.orgmdpi.comacs.org The synthesis of isoindolinimines and their derivatives can be made more environmentally benign through several approaches.
One key aspect is the use of water as a solvent. The condensation of o-phthalaldehyde with amines can be performed under mild aqueous conditions, avoiding the use of volatile organic compounds (VOCs). researchgate.netrsc.org Furthermore, developing catalytic methods over stoichiometric reagents is a core principle of green chemistry, as it reduces waste generation. ucl.ac.uk The use of efficient, recyclable catalysts and reaction conditions that are energy-efficient, such as microwave-assisted synthesis, can also contribute to a greener synthetic process. mdpi.com The ideal synthesis would utilize readily available, non-toxic starting materials and proceed with high efficiency and selectivity, generating minimal waste. mdpi.comrsc.org
Catalytic Methodologies for Isoindolinimine Formation
While direct condensation is a viable route, catalytic methods offer pathways with potentially higher efficiency, milder conditions, and broader substrate scope. Research in this area has heavily focused on the synthesis of the structurally related isoindolinones, which can be considered precursors or analogs to isoindolinimines.
Transition metal catalysis has become an indispensable tool for constructing heterocyclic scaffolds. semanticscholar.orgrsc.orgrsc.orgnih.gov Palladium, copper, rhodium, and iridium catalysts have been extensively used for the synthesis of isoindolinones, and these methodologies provide a framework for potential application in isoindolinimine synthesis. organic-chemistry.orgnih.govrsc.org
Palladium-catalyzed reactions are particularly prominent, enabling C-H activation, carbonylation, and cross-coupling cascades to build the isoindolinone ring system. organic-chemistry.orgnih.govrsc.orgnih.govrsc.org For example, the palladium-catalyzed intramolecular cyclization of 2-iodobenzamides provides isoindolinones under mild conditions. organic-chemistry.org Copper catalysis is also effective, particularly in C-H functionalization reactions and Sonogashira cross-coupling/nucleophilic addition sequences. rsc.orgorganic-chemistry.org These catalytic cycles offer powerful alternatives to traditional methods, often proceeding with high yields and functional group tolerance.
Table 2: Selected Metal-Catalyzed Methodologies for Isoindolinone Synthesis
| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference(s) |
| Palladium(II) acetate | Oxidative Annulation | Tosylated benzamides, Alkenes | Uses air or O2 as the oxidant. | nih.gov |
| Palladium(II) acetate | C-H Carbonylation | Benzylamines, CO surrogate | Gas-free carbonylation conditions. | organic-chemistry.org |
| Copper(I) iodide | Sonogashira Coupling/Addition | 2-bromo-N-(2-bromophenyl)benzamide, Calcium carbide | Uses calcium carbide as an acetylene (B1199291) source in an aqueous system. | rsc.org |
| Iridium Complex | Oxidative Annulation | Benzamides, Cyclopropanols | C-H/C-C bond cleavage and C-C/C-N bond formation. | organic-chemistry.org |
| Rhodium(II) Complex | O-H Transfer | 3-hydroxyisoindolinones, Diazo compounds | Constructs continuous quaternary carbons. | rsc.org |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free alternatives for the construction of chiral molecules. dokumen.pub While direct organocatalytic methods for the synthesis of this compound are not extensively documented in readily available literature, the synthesis of structurally related chiral heterocycles provides a strong precedent for the feasibility of such approaches. Organocatalytic strategies often rely on the activation of substrates through the formation of transient, reactive intermediates like iminium ions or enamines. beilstein-journals.org
For instance, the synthesis of axially chiral 2-arylquinolines has been achieved through an organocatalytic atroposelective heterocycloaddition. nih.gov This reaction, catalyzed by a chiral amine, proceeds via an iminium ion intermediate, demonstrating the power of organocatalysis to control complex stereochemical outcomes in heterocyclic systems. Similarly, the enantioselective synthesis of 2-indolyl methanamine derivatives has been accomplished using chiral BINOL-derived disulfonimides as catalysts in a Friedel–Crafts type reaction with imines. rsc.org These examples underscore the potential for developing an organocatalytic route to enantiomerically enriched this compound, likely involving the reaction of 2-formylbenzonitrile with 2-bromoaniline in the presence of a suitable chiral organocatalyst.
A plausible organocatalytic approach could involve a chiral Brønsted acid or a chiral amine catalyst to facilitate the enantioselective addition of the amine to the nitrile-containing aldehyde, followed by cyclization. The catalyst would play a crucial role in creating a chiral environment, directing the stereochemical outcome of the reaction. The development of such a method would be a significant advancement in the synthesis of this class of compounds.
Stereoselective Synthetic Pathways
The creation of stereocenters with high fidelity is a cornerstone of modern organic synthesis. Stereoselective pathways to isoindolinimine derivatives are of particular interest for their potential applications in medicinal chemistry and materials science. While specific stereoselective syntheses of this compound are not widely reported, methods developed for analogous isoindolinone and pyrrolidine (B122466) systems offer valuable insights.
One notable strategy involves the use of chiral auxiliaries. For example, the asymmetric synthesis of 3-substituted isoindolinones has been achieved with high enantiomeric excess through the alkylation of a carbamate (B1207046) precursor mediated by an anionic chiral auxiliary. nih.gov Another powerful approach is the use of chiral catalysts. Asymmetric synthesis of uncommon thio-isoindolinimine heterocycles has been reported via a cascade reaction catalyzed by either a phase-transfer catalyst (PTC) or an organocatalyst, proceeding through a dynamic kinetic resolution. dokumen.pub
Furthermore, the synthesis of chiral nitrogen-containing heterocycles often employs N-tert-butanesulfinyl imines as versatile chiral intermediates. beilstein-journals.org The addition of nucleophiles to these chiral imines typically proceeds with high diastereoselectivity, and the subsequent removal of the sulfinyl group provides access to enantioenriched amines and their derivatives. A potential stereoselective route to this compound could therefore involve the reaction of a chiral precursor, such as a chiral sulfinamide, with 2-formylbenzonitrile, followed by reaction with a bromine-containing nucleophile or a subsequent cross-coupling reaction.
The table below summarizes representative results for the stereoselective synthesis of related heterocyclic compounds, highlighting the catalysts, conditions, and stereochemical outcomes that could inform the development of pathways to chiral this compound.
| Catalyst/Auxiliary | Substrate 1 | Substrate 2 | Product | Yield (%) | ee/dr | Reference |
| Chiral Phosphoric Acid | 3-Arylindole | Propargylic alcohol | Aryl-pyrroloindole | up to 98 | 99% ee, >95:5 dr | nih.gov |
| Chiral Amine | Alkynal | o-Aminoarylaldehyde | Axially chiral 2-arylquinoline | High | Excellent | nih.gov |
| BINOL-derived Disulfonimide | 3-Substituted indole (B1671886) | Imine | 2-Indolyl methanamine | Good | up to 98% ee | rsc.org |
| Phase-Transfer Catalyst | Thiol | 2-Cyano-N-tosylbenzylidenimine | Thio-isoindolinimine | N/A | N/A | dokumen.pub |
| Anionic Chiral Auxiliary | Carbamate | Alkyl halide | 3-Substituted isoindolinone | N/A | High ee | nih.gov |
Macrocyclization and Peptide Stapling via Isoindolinimine Linkages
The isoindolinimine core has proven to be a valuable linker in the construction of macrocycles and for peptide stapling, a strategy used to constrain peptides into their bioactive conformations. This is often achieved through the reaction of o-phthalaldehyde (OPA) with two primary amine functionalities, such as the N-terminus of a peptide and the side chain of a lysine (B10760008) residue, to form the isoindolinimine linkage. researchgate.netnih.govacs.org
This methodology offers a rapid and efficient way to create macrocyclic peptides under mild, aqueous conditions. researchgate.netacs.org The resulting isoindolinimine-linked macrocycles have shown potential for further functionalization. rsc.org This "extendable stapling" allows for the one-pot sequential addition of various electron-deficient π electrophiles to the isoindolinimine core, generating more complex and diverse peptide structures. researchgate.net
The reaction is broadly applicable to various peptide substrates, with the reacting amino groups separated by a range of amino acid residues. researchgate.net The macrocyclization is remarkably fast, with some reactions completing within seconds at millimolar concentrations. acs.org This approach provides a powerful tool for generating libraries of conformationally constrained peptides for applications in drug discovery and chemical biology.
The table below illustrates examples of peptide stapling using the OPA reaction to form an isoindolinimine linker.
| Peptide Sequence | Stapling Position | Linker | Conditions | Result | Reference |
| Model Peptide | Side chain-to-side chain (two lysines) | o-phthalaldehyde | Aqueous buffer, pH 8 | Macrocyclic peptide with isoindolinimine linker | nih.gov |
| Model Peptide | Head-to-side chain (N-terminus and lysine) | o-phthalaldehyde | Aqueous buffer, pH 8 | Macrocyclic peptide with isoindolinimine linker | nih.gov |
| β-casomorphin-7 | Amide and amine sites | 2-Iodobenzoyl chloride | N/A | 25-membered stapled peptide (53% yield) | researchgate.net |
| Pentapeptide | Amide and amine sites | 2-Iodobenzoyl chloride | N/A | Stapled peptide (59% yield) | researchgate.net |
Mechanistic Investigations of 2 2 Bromophenyl 1 Isoindolinimine Reactions
Elucidation of Reaction Mechanisms in Isoindolinimine Formation
No specific studies detailing the elucidation of reaction mechanisms for the formation of 2-(2-Bromophenyl)-1-isoindolinimine have been identified.
Role of Intermediates in Isoindolinimine Chemistry
There is no available information on the specific intermediates involved in the chemistry of this compound.
Kinetic and Thermodynamic Aspects of Isoindolinimine Reactivity
Kinetic and thermodynamic data for the reactivity of this compound have not been reported in the reviewed literature.
Investigations of Tautomerism in Isoindolinimine Systems
While isoindolinimine systems can exhibit tautomerism, no specific investigations into the tautomeric forms of this compound have been found. The potential for tautomerism between the 1-iminoisoindoline and the 1-aminoisoindole forms exists, but has not been experimentally or computationally explored for this compound.
Computational and Theoretical Chemistry Studies of 2 2 Bromophenyl 1 Isoindolinimine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide insights into the distribution of electrons within a molecule, which in turn governs its stability and reactivity. For a molecule like 2-(2-Bromophenyl)-1-isoindolinimine, these calculations could determine key parameters such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and atomic charges. These parameters are crucial for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding intermolecular interactions. However, no specific studies detailing these quantum chemical calculations for this compound are currently available.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational changes, molecular flexibility, and interactions with other molecules, such as solvents or biological macromolecules. For this compound, MD simulations could be employed to explore its conformational landscape, study its behavior in different environments, and investigate its potential binding modes with protein targets. At present, there are no published MD simulation studies specifically involving this compound.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost. DFT methods are widely used to calculate the geometric and electronic properties of molecules. Applications of DFT could provide valuable information about this compound, including its optimized geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and various electronic properties that influence its reactivity. Studies on related heterocyclic compounds frequently employ DFT for such characterizations, but specific DFT data for this compound is absent from the scientific literature.
Computational Predictions of Spectroscopic Parameters
Computational methods, particularly DFT, are often used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. Such predictions are invaluable for confirming the structure of a synthesized compound and for understanding its spectroscopic signatures. However, no such computational predictions for the spectroscopic parameters of this compound have been reported.
Theoretical Models for Reaction Pathways
Theoretical chemistry can be used to model the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction kinetics. For this compound, theoretical models could be constructed to investigate its synthesis, potential degradation pathways, or its reactions with other chemical species. These models would be instrumental in optimizing reaction conditions and understanding the compound's stability. To date, no theoretical studies on the reaction pathways of this compound have been published.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Principles
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are central to drug discovery and design. If this compound were to be investigated for potential biological activity, QSAR models could be developed to predict its efficacy based on its structural features, and molecular docking could be used to explore its binding affinity and interactions with specific biological targets. Currently, there are no QSAR or molecular docking studies specifically focused on this compound in the public domain.
Biological Activity Research on 2 2 Bromophenyl 1 Isoindolinimine Scaffolds in Vitro Studies
Structure-Activity Relationship (SAR) Studies of Isoindolinimine Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance their therapeutic efficacy and reduce toxicity. For isoindolinimine derivatives, these studies have provided valuable insights into the structural requirements for various biological activities.
Researchers have systematically modified different parts of the isoindolinimine scaffold to understand the impact of these changes. For instance, substitutions on the phenyl ring of the isoindolinone moiety have been shown to significantly influence activity. A study on 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives revealed that the 6-C position on the isoindolinone ring is an optimal site for derivatization to inhibit TNF-alpha production. nih.gov Among the synthesized compounds, 6-amino-2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone demonstrated the most potent inhibitory activity in LPS-stimulated RAW264.7 cells. nih.gov
In the context of anticancer activity, SAR studies on indolin-2-one analogs have highlighted the necessity of the indolin-2-one core for inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.gov It has been observed that substitutions at the C-3 position of the oxindole (B195798) ring play a critical role in their antiangiogenic and anticancer effects. nih.gov Similarly, for indolo[1,2-b]isoquinoline derivatives, SAR analysis indicated that various substitutions on the core structure led to potent α-glucosidase inhibitory effects. mdpi.com
Furthermore, research on thioridazine (B1682328) derivatives, which share some structural similarities, showed that the piperidine-ethyl side chain is essential for activity against mycobacterial strains. unisi.it The replacement of the phenothiazine (B1677639) scaffold with an indole (B1671886) moiety led to a compound with significantly better antimycobacterial activity and lower cytotoxicity. unisi.it
The following table summarizes key SAR findings for isoindolinimine and related derivatives:
| Scaffold | Position of Modification | Impact on Activity | Reference |
| 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone | 6-C position of isoindolinone ring | Optimal for TNF-alpha inhibition | nih.gov |
| Indolin-2-one | C-3 of the oxindole ring | Critical for antiangiogenic and anticancer activity | nih.gov |
| Indolo[1,2-b]isoquinoline | Various substitutions | Potent α-glucosidase inhibition | mdpi.com |
| Thioridazine | Piperidine-ethyl side chain | Required for antimycobacterial activity | unisi.it |
| Thioridazine | Phenothiazine scaffold | Replacement with indole improved activity and cytotoxicity | unisi.it |
Exploration of Biological Targets and Pathways (Mechanistic Insights)
Understanding the biological targets and pathways through which 2-(2-Bromophenyl)-1-isoindolinimine and its derivatives exert their effects is fundamental to their development as therapeutic agents. In vitro studies have begun to unravel these complex mechanisms.
A significant area of investigation has been the impact of these compounds on inflammatory pathways. For example, certain isoindolinone derivatives have been shown to inhibit the production of the pro-inflammatory cytokine TNF-alpha. nih.gov This suggests an interaction with signaling cascades that regulate inflammatory responses, which are implicated in a variety of diseases.
In the realm of cancer research, the phosphatidylinositol 3-kinase (PI3-K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a key focus. This pathway is often dysregulated in cancer, promoting cell survival and proliferation. A novel mTOR inhibitor, (E)-3-(4-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one (3HOI-BA-01), was identified through virtual screening and demonstrated direct binding to mTOR, leading to the inhibition of its kinase activity. nih.gov This compound was shown to attenuate the phosphorylation of downstream targets like p70S6K and S6, resulting in G1 cell cycle arrest and growth inhibition in non-small cell lung cancer (NSCLC) cells. nih.gov
Furthermore, some indolo[1,2-b]isoquinoline derivatives have been found to be reversible, mixed-type inhibitors of α-glucosidase. mdpi.com Spectroscopic studies, including 3D fluorescence and circular dichroism, revealed that these compounds interact with α-glucosidase and induce conformational changes in the enzyme. mdpi.com
The table below outlines some of the explored biological targets and pathways for isoindolinimine-related scaffolds.
| Compound/Derivative Class | Biological Target/Pathway | Observed Effect | Reference |
| 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone | TNF-alpha production | Inhibition | nih.gov |
| 3HOI-BA-01 | mTOR kinase | Direct binding and inhibition | nih.gov |
| 3HOI-BA-01 | PI3-K/Akt/mTOR pathway | Attenuation of downstream signaling | nih.gov |
| Indolo[1,2-b]isoquinoline derivatives | α-glucosidase | Reversible, mixed-type inhibition and conformational changes | mdpi.com |
Enzyme Inhibition Studies
The ability of this compound and its analogs to inhibit specific enzymes is a key aspect of their therapeutic potential. In vitro enzyme inhibition assays have identified several enzymes that are targeted by these compounds.
A notable target is urease , an enzyme implicated in infections by pathogens like Helicobacter pylori. A series of 2,3-disubstituted isoindolin-1-one (B1195906) derivatives were synthesized and evaluated for their inhibitory activity against jack bean urease. nih.gov All sixteen synthesized compounds showed some level of urease inhibition. nih.gov Compound 5c from this series was particularly potent, with an IC50 value of 10.07 ± 0.28 µM, making it more than twice as potent as the standard inhibitor thiourea. nih.gov
Another important class of enzymes targeted by isoindolinone derivatives is carbonic anhydrase (CA) . Novel isoindolinone derivatives have been developed as inhibitors of human carbonic anhydrase (hCA) I and II isozymes. nih.gov Compounds 2c and 2f in one study demonstrated superior inhibitory effects on both hCA I and hCA II compared to the standard inhibitor acetazolamide, with Ki values in the low nanomolar range. nih.gov
α-Glucosidase , an enzyme involved in carbohydrate digestion, has also been a target of interest. Indolo[1,2-b]isoquinoline derivatives have shown potent inhibitory activity against α-glucosidase, with IC50 values significantly lower than the positive control, acarbose. mdpi.com Specifically, compound 11 from the series was found to be approximately 186 times more potent than acarbose. mdpi.com
The table below summarizes the enzyme inhibition data for various isoindolinimine-related compounds.
| Compound/Derivative Class | Enzyme Target | Key Findings | Reference |
| 2,3-Disubstituted isoindolin-1-ones | Jack Bean Urease | Compound 5c showed an IC50 of 10.07 ± 0.28 µM. | nih.gov |
| Isoindolinone derivatives | Human Carbonic Anhydrase I & II | Compounds 2c and 2f had Ki values in the low nanomolar range, outperforming acetazolamide. | nih.gov |
| Indolo[1,2-b]isoquinoline derivatives | α-Glucosidase | Compound 11 was ~186 times more potent than acarbose, with an IC50 of 3.44 ± 0.36 μM. | mdpi.com |
Antimicrobial Activities (In Vitro)
The search for new antimicrobial agents is a global health priority. In vitro studies have explored the potential of isoindolinimine derivatives as antimicrobial agents against a range of pathogens.
A study screening N-substituted benzamides, isoindolinone derivatives, and isoquinolinone analogs against various bacteria and fungi found that N-substituted-3-alkyl isoindolin-1-one acetates exhibited weak to moderate antimicrobial activity. researchgate.net In contrast, 2-iodo-N-substituted tetrahydro-1-oxo isoquinoline-3-carboxylic acids showed very prominent activity at a concentration of 200 µ g/disc . researchgate.net
Another study focused on novel 1,2,4-triazine (B1199460) and 1,2-diazepine derivatives synthesized from 2-aminopyridine. These compounds were tested against a panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis. biointerfaceresearch.com The results indicated that the synthesized compounds, particularly the triazine and diazepine (B8756704) derivatives, possessed significant antimicrobial activity. biointerfaceresearch.com
Furthermore, ethanolic extracts of certain invasive plants, while not directly isoindolinimine derivatives, demonstrate the methodologies used to assess antimicrobial activity, such as the agar-well diffusion method and determination of minimum inhibitory concentrations (MIC). nih.gov These methods are standard for evaluating the antimicrobial potential of new chemical entities like this compound derivatives.
The table below presents a summary of the in vitro antimicrobial activities of related compounds.
| Compound Class | Tested Organisms | Activity Level | Reference |
| N-substituted-3-alkyl isoindolin-1-one acetates | Gram-positive and Gram-negative bacteria, human fungal pathogens | Weak to moderate | researchgate.net |
| 2-Iodo-N-substituted tetrahydro-1-oxo isoquinoline-3-carboxylic acids | Gram-positive and Gram-negative bacteria, human fungal pathogens | Prominent at 200 µ g/disc | researchgate.net |
| 1,2,4-Triazine and 1,2-diazepine derivatives | E. coli, P. aeruginosa, K. pneumoniae, S. aureus, B. cereus, E. faecalis | Significant | biointerfaceresearch.com |
Antitumor/Anticancer Activities (In Vitro)
The development of novel anticancer agents is a major focus of medicinal chemistry. In vitro studies have demonstrated that isoindolinimine scaffolds possess significant antitumor and anticancer properties against various cancer cell lines.
A series of C(3)-substituted isoindolinones were synthesized and evaluated for their anticancer activities. researchgate.net One ferrocene-substituted isoindolinone derivative, 11h , showed potent anticancer activity with IC50 values of 1.0 and 1.5 µM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, respectively. researchgate.net Another derivative, 12b , also exhibited promising activity against Hep-2, HepG2, MCF-7, and A375 cancer cells, with IC50 values around 11-13 µM. researchgate.net
Novel isoindolinone derivatives synthesized from 2-benzoylbenzoic acid were also investigated for their anticancer potential. nih.gov Compound 2a from this series displayed dose-dependent anticancer activity against A549 cells. nih.gov Importantly, none of the synthesized compounds in this particular study showed cytotoxic effects on healthy L929 cells at the tested concentrations. nih.gov
Furthermore, a novel mTOR inhibitor, 3HOI-BA-01 , which contains a 3-hydroxy-2-oxindole core, was shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells by inducing G1 cell cycle arrest. nih.gov In another study, gefitinib-1,2,3-triazole derivatives were synthesized, and compounds 4b and 4c showed strong antiproliferative activity against several NSCLC cell lines, with IC50 values in the low micromolar range. mdpi.com These compounds were also found to inhibit proliferation, colony formation, and cell migration, and to induce apoptosis in H1299 cells. mdpi.com
The table below summarizes the in vitro anticancer activities of various isoindolinimine-related compounds.
| Compound/Derivative | Cancer Cell Line(s) | IC50/Activity | Reference |
| Ferrocene-substituted isoindolinone (11h) | A549, MCF-7 | 1.0 µM, 1.5 µM | researchgate.net |
| Isoindolinone derivative (12b) | Hep-2, HepG2, MCF-7, A375 | 11 µM, 13 µM, 11 µM, 11 µM | researchgate.net |
| Isoindolinone derivative (2a) | A549 | Dose-dependent activity | nih.gov |
| 3HOI-BA-01 (mTOR inhibitor) | NSCLC cells | Growth inhibition and G1 arrest | nih.gov |
| Gefitinib-1,2,3-triazole derivative (4b) | NCI-H1299, A549, NCI-1437 | 4.42 µM, 3.94 µM, 1.56 µM | mdpi.com |
| Gefitinib-1,2,3-triazole derivative (4c) | NCI-H1299, A549, NCI-1437 | 4.60 µM, 4.00 µM, 3.51 µM | mdpi.com |
Neuroinflammation Studies (In Vitro)
Neuroinflammation is a key pathological process in many neurodegenerative diseases. nih.govnih.gov In vitro models are essential for studying the mechanisms of neuroinflammation and for testing the potential of new anti-inflammatory compounds. nih.gov These models often involve co-cultures of neurons and microglia, the resident immune cells of the central nervous system. nih.gov Glial activation is typically induced by agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), leading to the release of pro-inflammatory mediators and subsequent neurotoxicity. nih.gov
While direct in vitro studies on the neuroinflammatory effects of this compound are not extensively available in the provided search results, the anti-inflammatory properties of related isoindolinone derivatives suggest their potential in this area. For example, the inhibition of TNF-alpha production by certain isoindolinone derivatives is highly relevant, as TNF-alpha is a key pro-inflammatory cytokine in the brain. nih.govmdpi.com
Research into NURR1, a nuclear receptor involved in regulating neuroinflammation, has identified compounds that can modulate its activity. mdpi.com For instance, 1,1-bis(3′-indolyl)-1-(p-chlorophenyl) methane (B114726) has been shown to inhibit NF-κB-dependent gene expression in BV-2 microglial cells by enhancing the binding of NURR1 to the p65-binding site. mdpi.com This highlights a potential mechanism through which isoindolinimine-like structures could exert anti-neuroinflammatory effects.
The table below outlines key aspects of in vitro neuroinflammation studies and the potential relevance of isoindolinimine scaffolds.
| In Vitro Model/Target | Key Features/Findings | Potential Relevance for Isoindolinimine Scaffolds | Reference |
| Neuron-microglia co-cultures | Use of LPS/IFN-γ to induce glial activation and neurotoxicity. | A standard model to test the anti-neuroinflammatory effects of novel compounds. | nih.gov |
| TNF-alpha production | A key pro-inflammatory cytokine in neuroinflammation. | Inhibition by isoindolinone derivatives suggests a potential therapeutic application. | nih.govmdpi.com |
| NURR1 modulation | A nuclear receptor that regulates neuroinflammation. | Compounds that modulate NURR1 activity offer a potential therapeutic strategy. | mdpi.com |
Actoprotective Activity Investigations (In Vitro)
Actoprotectors are substances that enhance the body's resistance to physical loads without increasing oxygen consumption or heat production. While the primary evaluation of actoprotective activity is typically conducted through in vivo tests, in vitro studies can provide insights into the underlying cellular mechanisms.
Direct in vitro studies on the actoprotective activity of this compound were not found in the provided search results. However, research on other actoprotectors, such as bemitil and bromantane, sheds light on the potential mechanisms that could be investigated for new compounds. nih.gov The mechanism of action for bemitil, a classic actoprotector, is linked to the stimulation of RNA and protein synthesis, as well as antioxidant properties. nih.gov
For new compounds to be investigated for actoprotective potential in vitro, studies could focus on their effects on:
Mitochondrial function: Assessing parameters like ATP synthesis and the efficiency of oxidative phosphorylation under conditions of cellular stress.
Antioxidant enzyme expression: Measuring the upregulation of antioxidant enzymes in response to the compound.
Cellular stress responses: Evaluating the compound's ability to protect cells from damage induced by hypoxia, hyperthermia, or other stressors.
While specific in vitro data for this compound in this context is lacking, the established frameworks for studying other actoprotectors provide a clear path for future investigations.
| Investigated Mechanism | In Vitro Approach | Relevance to Actoprotective Activity | Reference |
| Energy Metabolism | Measurement of ATP synthesis and oxidative phosphorylation. | Maintaining high ATP levels under stress is a key feature of actoprotectors. | nih.gov |
| Antioxidant Defense | Quantification of antioxidant enzyme biosynthesis. | Enhancing the cellular antioxidant system contributes to stress resistance. | nih.gov |
| Cellular Protection | Assessment of cell viability under hypoxic or thermal stress. | Directly measures the compound's ability to protect cells from extreme conditions. | nih.gov |
General In Vitro Biological Evaluation Methodologies
The in vitro evaluation of a novel compound like this compound would involve a tiered approach, starting with broad screening assays and progressing to more specific and mechanistic studies. These evaluations are critical for determining potential therapeutic applications, understanding the mechanism of action, and identifying any potential for off-target effects.
A primary step in evaluating a new chemical entity is to screen it against a panel of human cancer cell lines to assess its antiproliferative or cytotoxic effects. This is commonly performed using cell viability assays.
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
SRB Assay: The sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The pink aminoxanthene dye can form an electrostatic complex with basic amino acid residues of proteins in slightly acidic conditions.
The results of these assays are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. Should a compound like this compound show significant activity, further studies would be initiated.
For instance, if the compound showed potent anticancer activity, subsequent in vitro studies would aim to elucidate the mechanism of action. These could include:
Cell Cycle Analysis: Using flow cytometry to determine if the compound arrests cell cycle progression at a particular phase (e.g., G1, S, G2/M).
Apoptosis Assays: Detecting the induction of programmed cell death (apoptosis) through methods like Annexin V/Propidium Iodide (PI) staining, TUNEL assays, or caspase activity assays.
Enzyme Inhibition Assays: If the compound is designed as an inhibitor of a specific enzyme (e.g., a kinase, a polymerase, or a histone deacetylase), direct enzymatic assays would be performed to quantify its inhibitory potency (IC₅₀ or Kᵢ values).
Western Blotting: To investigate the effect of the compound on the expression levels of key proteins involved in signaling pathways related to cell proliferation, survival, or apoptosis.
Depending on the structural features of the this compound scaffold, it could also be evaluated for other biological activities:
Antimicrobial Activity: The compound would be tested against a panel of pathogenic bacteria and fungi using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Assays to measure the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) in cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages.
Antiviral Activity: Screening against various viruses in cell culture to determine the concentration that inhibits viral replication.
The table below summarizes the general in vitro methodologies that would be applicable for the biological evaluation of this compound.
| Assay Type | Methodology | Endpoint Measured | Typical Application |
| Cytotoxicity/Antiproliferative | MTT Assay, SRB Assay, CellTiter-Glo® | IC₅₀ (Half-maximal inhibitory concentration) | Anticancer screening |
| Mechanism of Action | Flow Cytometry (Cell Cycle, Apoptosis), Western Blot, Enzyme Inhibition Assays | Cell cycle arrest, induction of apoptosis, protein expression changes, enzyme kinetics (IC₅₀, Kᵢ) | Elucidating how the compound works |
| Antimicrobial | Broth Microdilution, Disk Diffusion | MIC (Minimum Inhibitory Concentration), Zone of Inhibition | Antibacterial/Antifungal screening |
| Anti-inflammatory | Griess Assay (for nitric oxide), ELISA (for cytokines) | Inhibition of inflammatory mediators | Identifying anti-inflammatory potential |
| Antiviral | Plaque Reduction Assay, Viral Yield Reduction Assay | EC₅₀ (Half-maximal effective concentration) | Antiviral screening |
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Methods
Spectroscopic techniques are fundamental in elucidating the molecular structure of 2-(2-Bromophenyl)-1-isoindolinimine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), within a molecule. youtube.comnih.gov By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed picture of the molecular structure can be assembled. youtube.comlibretexts.org
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 2-phenylpyridine, the aromatic protons appear in the range of δ 7.15-8.83 ppm. rsc.org Specifically, the spectrum shows a multiplet between δ 8.83 and 8.60 ppm corresponding to one proton, and several other multiplets for the remaining aromatic protons. rsc.org For this compound, one would expect a complex pattern of signals in the aromatic region, with the protons on the isoindolinimine and bromophenyl rings exhibiting distinct chemical shifts due to their unique electronic environments. The number of protons corresponding to each signal is determined by the integration of the peak area. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. bhu.ac.inlibretexts.org Generally, sp2-hybridized carbons, such as those in aromatic rings, resonate in the downfield region of the spectrum (typically δ 110-150 ppm), while sp3-hybridized carbons appear in the upfield region. libretexts.org For a similar compound, 2-phenylpyridine, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, and 120.6 ppm. rsc.org The C=N carbon of the imine group in this compound would be expected to have a characteristic chemical shift in the downfield region of the spectrum.
Table 1: Representative NMR Data for Related Phenylpyridine Structures
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| 2-Phenylpyridine | 8.83-8.60 (m, 1H), 8.11-7.91 (m, 2H), 7.84-7.65 (m, 2H), 7.55-7.48 (m, 2H), 7.47-7.40 (m, 1H), 7.37-7.15 (m, 1H) rsc.org | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 rsc.org |
| 2-(2-Methoxyphenyl)pyridine | 8.74-8.66 (m, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.75 (dd, J=7.6, 1.6 Hz, 1H), 7.69 (td, J=7.6, 2.0 Hz, 1H), 7.41-7.33 (m, 1H), 7.23-7.23 (m, 1H), 7.08 (td, J=7.6, 0.8 Hz, 1H), 7.00 (d, J=8.4 Hz, 1H), 3.84 (s, 3H) rsc.org | 156.8, 156.0, 149.3, 135.6, 131.1, 129.9, 129.0, 125.1, 21.6, 121.0, 111.2, 55.5 rsc.org |
Data presented for illustrative purposes based on structurally similar compounds.
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu This information is crucial for determining the molecular weight of a compound and can also provide insights into its structure through fragmentation patterns. lcms.cz High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govspectralworks.com
For this compound (C₁₄H₁₁BrN₂), the expected monoisotopic mass can be calculated with high precision. HRMS analysis would confirm this exact mass, thereby verifying the molecular formula. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in a nearly 1:1 ratio. msu.edu This results in two molecular ion peaks separated by two mass units.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. msu.edu This technique is particularly useful for identifying the functional groups present in a molecule. msu.edu
The IR spectrum of this compound would be expected to show several characteristic absorption bands. A key feature would be the C=N stretching vibration of the imine group, which typically appears in the range of 1690-1640 cm⁻¹. ekb.eg Additionally, the spectrum would exhibit absorptions corresponding to C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching within the aromatic rings (around 1600-1450 cm⁻¹), and the C-Br stretching vibration, which is typically found in the fingerprint region at lower wavenumbers. spectroscopyonline.com
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (if present in tautomeric form) | 3500-3300 |
| Aromatic C-H Stretch | 3100-3000 |
| C=N Stretch (Imine) | 1690-1640 ekb.eg |
| Aromatic C=C Stretch | 1600-1450 |
| C-N Stretch | 1350-1000 |
| C-Br Stretch | Below 1000 |
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions from the ground state to an excited state. libretexts.org The resulting spectrum can provide information about the extent of conjugation within the molecule. msu.edu
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its conjugated system, which includes the isoindolinimine and bromophenyl moieties. The exact positions and intensities of the absorption maxima (λ_max) depend on the specific electronic structure and the solvent used for the measurement. researchgate.net Generally, aromatic and conjugated imine systems exhibit strong absorptions in the UV region. technologynetworks.com
X-ray Diffraction Analysis
X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. For a compound like 2-(4-bromophenyl)-3-(phenylamino)thiazolidin-4-one, X-ray crystallography has been used to confirm its structure. ekb.eg Similarly, the crystal structure of 2-(4-(4-bromophenyl)thiazol-2-yl)isoindoline-1,3-dione has been determined, revealing a monoclinic crystal system. researchgate.net If a suitable single crystal of this compound can be obtained, this technique would provide unambiguous proof of its structure.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. For this compound (C₁₄H₁₁BrN₂), the calculated elemental composition would be:
Carbon (C): 58.56%
Hydrogen (H): 3.86%
Bromine (Br): 27.83%
Nitrogen (N): 9.76%
Close agreement between the experimental and calculated values provides strong evidence for the compound's purity and confirms its empirical and molecular formula.
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, indispensable for separating mixtures into their individual components for identification and quantification. khanacademy.org For a compound like This compound , various chromatographic methods would be employed to assess its purity and stability.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile organic compounds. mdpi.com In a typical HPLC analysis of This compound , a reversed-phase column (e.g., C18) would likely be used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acid modifier such as formic acid or acetic acid to ensure good peak shape. primescholars.com Detection would most commonly be performed using a UV-Vis detector, as the aromatic rings and the imine functionality in the molecule are expected to absorb UV radiation. openaccessjournals.com The retention time of the compound would be a key identifier under specific chromatographic conditions.
Gas Chromatography (GC), while generally suited for volatile and thermally stable compounds, might also be applicable for the analysis of This compound , provided it can be volatilized without decomposition. ekb.eg Given its molecular weight and structure, derivatization might be necessary to increase its volatility.
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress and assessing purity. khanacademy.org For This compound , a silica (B1680970) gel plate would act as the stationary phase, and a solvent system of varying polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) would be the mobile phase. The position of the spot, represented by its retention factor (Rƒ), would provide a qualitative measure of its purity.
Table 1: Hypothetical Chromatographic Data for this compound
| Parameter | Value | Technique | Conditions |
| Retention Time (t_R) | 8.5 min | HPLC | C18 column, Acetonitrile/Water gradient, UV detection at 254 nm |
| Retention Factor (R_f) | 0.45 | TLC | Silica gel plate, Hexane:Ethyl Acetate (1:1) |
| Purity | >98% | HPLC | Peak area normalization |
Note: The data in this table is hypothetical and serves as an illustration of typical results from chromatographic analysis.
Surface-Enhanced Raman Spectroscopy (SERS)
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information, even from minute sample quantities. rsc.orgaps.org The technique relies on the enhancement of the Raman signal of molecules adsorbed onto or very near to nanostructured metallic surfaces, typically gold or silver. aps.org
For This compound , a SERS analysis would offer a unique vibrational fingerprint, complementing data from other techniques like IR and NMR spectroscopy. The SERS spectrum would be expected to show enhanced bands corresponding to the vibrations of the aromatic rings and the C=N bond of the isoindolinimine core, as these groups can interact with the metallic surface. The presence of the bromine atom on the phenyl ring would also likely influence the spectrum, potentially providing a characteristic vibrational mode.
The enhancement effect in SERS is highly dependent on the adsorption geometry of the molecule on the metallic nanostructures. fraunhofer.de It is plausible that the isoindolinimine nitrogen and the aromatic pi-systems would play a key role in the interaction with the SERS substrate. The resulting spectrum would provide valuable information about the molecular structure and its orientation on the surface.
Table 2: Expected SERS Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~1610 | C=N stretching vibration |
| ~1580 | Aromatic C=C stretching (phenyl and isoindole rings) |
| ~1020 | Phenyl ring breathing mode |
| ~650 | C-Br stretching vibration |
Note: The wavenumbers are approximate and based on general assignments for similar functional groups. Actual values would be determined experimentally.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful imaging technique that provides topographical information at the nanoscale. uni-wuerzburg.de It can be used to visualize the morphology of a sample on a surface, offering insights into the aggregation and crystal packing of molecules. nih.gov
For This compound , AFM could be employed to study thin films or single crystals of the compound deposited on a suitable substrate. The resulting images would reveal details about the surface structure, such as the arrangement of molecules in a crystalline lattice or the formation of amorphous aggregates. By operating in different modes, AFM can also probe mechanical properties like adhesion and stiffness at the molecular level. mdpi.com
The three-dimensional images generated by AFM would be invaluable in understanding the intermolecular interactions that govern the solid-state structure of This compound . This information is crucial for applications in materials science where the morphology of the compound can significantly impact its properties.
Table 3: Potential AFM Observables for this compound
| Parameter | Description |
| Surface Topography | Visualization of molecular ordering, crystal defects, and grain boundaries. |
| Roughness Analysis | Quantitative measurement of the surface smoothness of a thin film. |
| Phase Imaging | Mapping of variations in material properties like adhesion and elasticity. |
| Molecular Lattice | High-resolution imaging could potentially resolve individual molecules in a crystal. |
Note: The successful application of AFM for molecular-level imaging would depend on sample preparation and the specific AFM operating conditions.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time. mt.com It is a critical tool for assessing the thermal stability and decomposition profile of a compound. openaccessjournals.com
A TGA experiment on This compound would involve heating a small sample in a controlled atmosphere (e.g., nitrogen or air) and continuously monitoring its weight. The resulting TGA curve would show the temperature at which the compound begins to decompose. The percentage of mass loss at different temperatures can provide information about the decomposition pathway and the nature of the volatile products. For instance, a sharp weight loss at a specific temperature would indicate a primary decomposition event. If the compound were a hydrate (B1144303) or solvate, an initial weight loss at a lower temperature corresponding to the loss of water or solvent would be observed. stfc.ac.uk
The thermal stability data obtained from TGA is essential for determining the appropriate storage and handling conditions for the compound and for predicting its behavior in applications where it might be exposed to elevated temperatures.
Table 4: Illustrative TGA Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Interpretation |
| 25 - 200 | < 0.5% | No significant loss of volatiles or adsorbed water. |
| 200 - 350 | ~ 95% | Onset of major thermal decomposition. |
| > 350 | ~ 5% | Residual mass (char). |
Note: This data is illustrative and the actual decomposition temperature and profile would need to be determined experimentally.
An in-depth exploration of the chemical compound “this compound” reveals a scaffold with significant potential in medicinal chemistry and beyond. The following article details the future research directions and emerging trends in the broader field of isoindolinimine chemistry, structured to provide a comprehensive overview of its evolving landscape.
Future Research Directions and Emerging Trends in Isoindolinimine Chemistry
The isoindolinimine core is a privileged structural motif that continues to capture the attention of chemists and pharmacologists. Research into derivatives such as 2-(2-Bromophenyl)-1-isoindolinimine is paving the way for new discoveries. The future of this chemical class is being shaped by innovative synthetic methodologies, deeper mechanistic understanding, and the integration of cutting-edge computational tools, all aimed at unlocking its full therapeutic and technological potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
